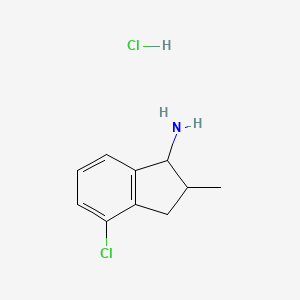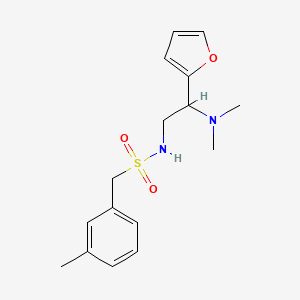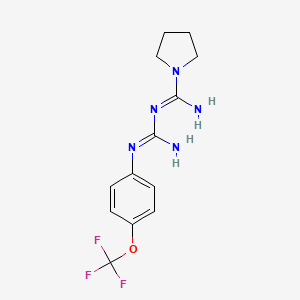![molecular formula C17H13FN2OS B2561272 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide CAS No. 313528-83-5](/img/structure/B2561272.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group (a carboxamide attached to a benzene ring), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a fluorophenyl group (a benzene ring with a fluorine atom attached) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring might be formed through a condensation reaction involving a thiol and an amine . The fluorophenyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and fluorophenyl groups are both attached to the thiazole ring, which would likely cause some strain in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The thiazole ring might also undergo reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the fluorine atom could make the compound more electronegative, and the amide group could allow for hydrogen bonding .Applications De Recherche Scientifique
Microwave Induced Synthesis and Antimicrobial Applications
Research conducted by Desai, Rajpara, and Joshi (2013) explores the synthesis of fluorobenzamides containing the thiazole and thiazolidine rings as antimicrobial analogs. The study synthesized 5-arylidene derivatives bearing a fluorine atom in the benzoyl group's 4th position. These compounds exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi. The presence of the fluorine atom at the 4th position was crucial for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Antitumor Properties
Hutchinson et al. (2001) developed synthetic routes to mono- and difluorinated benzothiazoles, demonstrating potent cytotoxicity in vitro against human breast cancer cell lines. The study highlighted the potential of fluorinated benzothiazoles as antitumor agents, specifically noting the broad-spectrum antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole for pharmaceutical development (Hutchinson et al., 2001).
Photo-degradation Studies
Wu, Hong, and Vogt (2007) investigated the photo-degradation behavior of thiazole-containing pharmaceutical compounds. Their study provides insights into the degradation pathways and identifies a unique photo-degradation product. This research underscores the importance of understanding the stability and degradation mechanisms of thiazole derivatives under light exposure (Wu, Hong, & Vogt, 2007).
Synthesis and Antimicrobial Screening of Thiazolidin-4-one Derivatives
Another study by Desai, Rajpara, and Joshi (2013) on the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring revealed these compounds' potential in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Preclinical Evaluation of Antitumor Benzothiazoles
Bradshaw et al. (2002) focused on the preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Their findings indicate these compounds' significant antitumor properties in vivo, offering insights into the development of effective cancer treatments (Bradshaw et al., 2002).
Anti-inflammatory and Antinociceptive Activity
Alam et al. (2010) designed and synthesized thiazolo[3,2-a]pyrimidine derivatives, showing significant anti-inflammatory and antinociceptive activities. This study suggests the therapeutic potential of these derivatives in managing pain and inflammation (Alam et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11-3-2-4-13(9-11)16(21)20-17-19-15(10-22-17)12-5-7-14(18)8-6-12/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHODQSPVLXSPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol](/img/structure/B2561191.png)

![methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2561193.png)
![1,9-dimethyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2561194.png)
![2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2561197.png)
![1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one](/img/structure/B2561198.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2561200.png)

![1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2561204.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2561206.png)
![N-(4-fluorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2561207.png)

![4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B2561211.png)